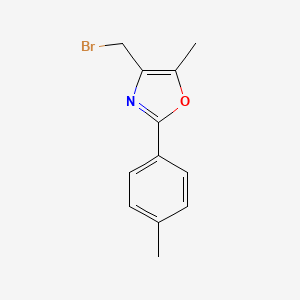

Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-

Description

Properties

IUPAC Name |

4-(bromomethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBHSLQGIXVZTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501226967 | |

| Record name | 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332766-86-5 | |

| Record name | 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332766-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501226967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of α-bromoacetophenone derivatives with formamide or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of oxazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: The oxazole ring can be reduced under specific conditions to form dihydro- or tetrahydro-oxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: New oxazole derivatives with various functional groups.

Oxidation Reactions: Alcohols, aldehydes, or carboxylic acids.

Reduction Reactions: Dihydro- or tetrahydro-oxazole derivatives.

Scientific Research Applications

Chemical Synthesis of Oxazole Derivatives

The synthesis of oxazole derivatives has evolved with various innovative methods that enhance yield and efficiency. Recent studies have focused on metal-free conditions and environmentally benign processes. For instance, a novel method using CO2 and photoredox catalysis for the synthesis of substituted oxazoles has been developed, showcasing good to excellent yields with a variety of substrates .

Table 1: Methods for Synthesis of Oxazole Derivatives

| Method | Description | Yield |

|---|---|---|

| Metal-free C–O bond cleavage | Utilizes amines for C–O bond cleavage in esters | Moderate to good |

| Photoredox-catalyzed cyclization | Involves α-bromo ketones and amines | Good to excellent |

| Microwave irradiation | Combines bromoacetophenones with urea | High yield |

These methods not only improve the efficiency of synthesis but also expand the substrate scope, making it easier to produce various oxazole derivatives.

Biological Activities

Oxazole derivatives are known for their broad spectrum of biological activities, including:

- Antimicrobial Activity : Several studies have demonstrated that oxazole compounds exhibit significant antibacterial and antifungal properties. The presence of specific substituents on the oxazole ring enhances these activities.

- Anticancer Properties : Research indicates that oxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some oxazole compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases.

Table 2: Biological Activities of Oxazole Derivatives

| Activity Type | Mechanism | References |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Structure-Activity Relationships (SAR)

Understanding the SAR of oxazole derivatives is crucial for optimizing their biological activities. Studies show that modifications at specific positions on the oxazole ring significantly impact their pharmacological properties. For example:

- Substituents at Position 4 : Alkyl or aryl groups at this position can enhance lipophilicity and improve membrane permeability.

- Bromine Substitution : The presence of bromine at the 4-position has been linked to increased antibacterial activity due to its ability to form reactive intermediates.

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of oxazole derivatives against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups exhibited superior activity compared to those with electron-donating groups. This highlights the importance of electronic effects in enhancing therapeutic efficacy .

Case Study 2: Antimicrobial Properties

Another research focused on synthesizing new oxazole derivatives and evaluating their antimicrobial activity against various pathogens. The findings revealed that certain derivatives displayed potent activity against resistant strains, suggesting their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of Oxazole,4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit the function of the target molecule, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Halogen-Substituted Analogues

4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole

- CAS : 137090-44-9

- Molecular Formula: C₁₂H₁₂ClNO

- Molecular Weight : 221.68 g/mol

- Key Differences :

5-(4-Bromo-2,3-dimethylphenyl)oxazole

- CAS : 1369899-03-5

- Molecular Formula: C₁₁H₁₀BrNO

- Molecular Weight : 272.11 g/mol

- Key Differences: Bromine is located on a dimethyl-substituted phenyl ring rather than a methylphenyl-oxazole backbone.

Substituent Position Variations

4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole

- CAS : 521266-92-2

- Molecular Formula: C₁₂H₁₂ClNO

- Key Differences :

Oxazole, 5-methyl-2-(4-methylphenyl)-4-phenyl

Physicochemical Properties

| Property | 4-(Bromomethyl)-5-methyl-2-(4-methylphenyl)-oxazole | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-oxazole | 5-(4-Bromo-2,3-dimethylphenyl)oxazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 328.20 | 221.68 | 272.11 |

| Halogen Atom | Br (Atomic radius: 1.14 Å) | Cl (Atomic radius: 0.99 Å) | Br |

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Likely low in water due to bromine | Slightly higher in polar solvents | Moderate in organic solvents |

| Reactivity | High (Br is a strong leaving group) | Moderate | Low (Br on aromatic ring) |

Biological Activity

Oxazole derivatives have gained considerable attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound Oxazole, 4-(bromomethyl)-5-methyl-2-(4-methylphenyl)- , exploring its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of Oxazole Derivatives

The synthesis of oxazole compounds often involves various methods, including cyclization reactions. The compound can be synthesized through a metal-free C–O bond cleavage strategy, which has been shown to yield substituted oxazoles efficiently. For instance, a recent study demonstrated that substituted oxazoles could be synthesized from 2-oxo-2-phenylethyl acetate and amines, achieving moderate to good yields under environmentally friendly conditions .

Antimicrobial and Antitumoral Properties

Oxazole derivatives are known for their antimicrobial and antitumoral activities. Research has highlighted that certain oxazoles exhibit significant antibacterial and antifungal properties. For example, a study reported that specific oxazole derivatives demonstrated effective inhibition against various bacterial strains and fungi . Additionally, some oxazoles have been identified as potential anticancer agents, showing cytotoxic effects on cancer cell lines.

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of oxazole derivatives have been documented in several studies. A notable investigation assessed the analgesic activity of new oxazol-5(4H)-ones, indicating that these compounds can effectively reduce pain responses in animal models through various pharmacological tests such as the writhing test and hot plate test . The results suggested that the incorporation of specific substituents, like methoxy groups, enhances their analgesic efficacy.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of oxazole derivatives to various biological targets involved in pain and inflammation. These studies indicate that certain oxazoles may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes . Such insights are essential for understanding the mechanism of action and guiding further drug development.

Case Studies

- Study on Analgesic Activity :

- Antimicrobial Efficacy :

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for therapeutic applications. |

| Antitumoral | Cytotoxic effects observed on cancer cell lines; further research needed for clinical relevance. |

| Analgesic | Significant pain relief in animal models; low toxicity levels noted in histopathological studies. |

| Anti-inflammatory | Potential inhibition of COX enzymes; molecular docking suggests strong binding affinities. |

Q & A

Q. What are the standard synthetic routes for preparing 4-(bromomethyl)-5-methyl-2-(4-methylphenyl)oxazole?

The compound is synthesized via cyclization of 4-methylbenzaldehyde derivatives with suitable amines and brominating agents. Typical conditions include reflux in dichloromethane or acetonitrile, with triethylamine or pyridine as catalysts. Purification is achieved via recrystallization (e.g., ethanol) or column chromatography .

Q. How is the molecular structure of this oxazole derivative confirmed experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction data are refined using programs like SHELXL for small-molecule structures. ORTEP-III aids in visualizing thermal ellipsoids and molecular packing. Bond lengths and angles are cross-validated with computational models (e.g., DFT) .

Q. What analytical techniques are critical for verifying compound purity and functional groups?

- NMR Spectroscopy : H and C NMR identify substituents (e.g., bromomethyl at δ ~4.3 ppm).

- IR Spectroscopy : Confirms oxazole ring vibrations (~1600 cm) and C-Br stretches (~600 cm).

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M] for CHBrNO) .

Q. What basic reactivity is observed for the bromomethyl group in this compound?

The bromomethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. Reaction rates depend on solvent polarity (e.g., DMF accelerates SN2 mechanisms) and temperature. Competing elimination is minimized using mild bases like KCO .

Advanced Research Questions

Q. How can synthetic yields be improved in multi-step syntheses involving this oxazole?

- Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours) and improves regioselectivity.

- Solvent optimization : Acetonitrile enhances cyclization efficiency compared to dichloromethane.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may suppress side reactions in cross-coupling steps .

Q. What strategies resolve contradictions in crystallographic data for halogenated oxazoles?

- Twinned data : Use SHELXL’s TWIN/BASF commands for refinement.

- Disorder modeling : Partial occupancy refinement for bromine atoms in high-symmetry positions.

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O vs. Br···π contacts) to validate packing motifs .

Q. How does substituent variation (e.g., methyl vs. chloro) impact biological activity?

- SAR studies : The bromomethyl group enhances antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus vs. 16 µg/mL for chloromethyl analogs).

- Enzyme inhibition assays : Methylphenyl groups improve hydrophobic binding to target enzymes (e.g., CYP450), validated via molecular docking .

Q. What advanced techniques characterize covalent binding mechanisms of this compound with proteins?

- LC-MS/MS : Identifies adducts (e.g., alkylation of cysteine residues).

- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH).

- X-ray crystallography of protein-ligand complexes resolves covalent bond formation (e.g., Br–S distance ~2.1 Å) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.